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molecular formula C12H7BrF2N2O B8015942 N-(6-bromopyridin-3-yl)-2,6-difluorobenzamide

N-(6-bromopyridin-3-yl)-2,6-difluorobenzamide

Cat. No. B8015942
M. Wt: 313.10 g/mol
InChI Key: SDESUTYYPJOSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169242B2

Procedure details

To a (0° C.) cooled and stirred solution of 2-bromo-5-aminopyridine (2.0 g, 11.56 mmol, 1.0 eq) in DCM (25 mL) was added sequentially 2,6-difluorobenzoyl chloride (1.44 mL, 11.56 mmol, 1.0 eq) and pyridine (1.19 mL, 13.87 mmol, 1.2 eq). The resulting mixture was allowed to warm to room temperature and then stirred at the same temperature for 30 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Quantity
1.19 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][N:3]=1.[F:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[C:11]=1[C:12](Cl)=[O:13].N1C=CC=CC=1>C(Cl)Cl>[Br:1][C:2]1[N:3]=[CH:4][C:5]([NH:8][C:12](=[O:13])[C:11]2[C:10]([F:9])=[CH:18][CH:17]=[CH:16][C:15]=2[F:19])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)N
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.44 mL
Type
reactant
Smiles
FC1=C(C(=O)Cl)C(=CC=C1)F
Name
Quantity
1.19 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at the same temperature for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC=C(C=N1)NC(C1=C(C=CC=C1F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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